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Compound of Interest

Compound Name: Tetraethylsilane

Cat. No.: B1293383 Get Quote

An In-depth Technical Guide to the Vapor Pressure Curve of Tetraethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure characteristics

of Tetraethylsilane (C8H20Si). The information presented herein is curated for professionals in

research, scientific, and drug development fields, offering detailed data, experimental

methodologies, and logical workflows to support advanced applications and studies involving

this compound.

Vapor Pressure Data
The vapor pressure of tetraethylsilane has been determined and can be accurately

represented by the Antoine equation. The parameters for this equation, as provided by the

National Institute of Standards and Technology (NIST), are based on experimental data from

Stull (1947) and are applicable over a temperature range of 272 K to 426 K.[1]

The Antoine equation is given as:

log₁₀(P) = A − (B / (T + C))

Where:

P is the vapor pressure in bar

T is the temperature in Kelvin (K)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1293383?utm_src=pdf-interest
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.benchchem.com/product/b1293383?utm_src=pdf-body
https://www.mindat.org/reference.php?id=10944459
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A, B, and C are the Antoine coefficients

Table 1: Antoine Equation Parameters for Tetraethylsilane[1]

Coefficient Value

A 4.35089

B 1682.102

C -39.324

Using these parameters, the vapor pressure of tetraethylsilane at various temperatures can

be calculated. A selection of these calculated values is presented in Table 2 for quick reference.

For comparison, a commonly cited experimental value is approximately 5 mmHg at 20°C

(293.15 K).[2]

Table 2: Vapor Pressure of Tetraethylsilane at Selected Temperatures
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Temperature (°C) Temperature (K)
Vapor Pressure
(kPa)

Vapor Pressure
(mmHg)

0 273.15 1.55 11.63

10 283.15 2.81 21.08

20 293.15 4.80 36.00

30 303.15 7.85 58.88

40 313.15 12.44 93.31

50 323.15 19.11 143.34

60 333.15 28.53 214.00

70 343.15 41.53 311.50

80 353.15 58.98 442.39

90 363.15 81.82 613.70

100 373.15 111.08 833.17

153 426.15
101.3 (approx. boiling

pt.)

760 (approx. boiling

pt.)

Experimental Protocols for Vapor Pressure
Determination
While the specific experimental setup used by Stull in his 1947 publication is not detailed in

readily available literature, the determination of vapor pressure for liquids like tetraethylsilane
is typically accomplished using established methods such as the static method or ebulliometry.

A generalized protocol for the static method, a common and accurate technique, is described

below.

Principle of the Static Method

The static method involves placing a pure, degassed sample of the liquid in a thermostatically

controlled, evacuated vessel. The system is allowed to reach thermal and phase equilibrium, at
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which point the pressure of the vapor in the headspace is measured directly. This process is

repeated at various temperatures to establish the vapor pressure curve.

Apparatus

Equilibrium Cell: A glass or metal container capable of holding the sample and withstanding

vacuum.

Vacuum System: A vacuum pump capable of evacuating the system to a low pressure,

typically below 1 Pa.

Pressure Measurement Device: A calibrated pressure transducer or manometer suitable for

the expected pressure range.

Thermostatic Bath: A liquid bath or oven capable of maintaining a stable and uniform

temperature (±0.1 K).

Temperature Measurement Device: A calibrated thermometer or thermocouple to accurately

measure the temperature of the sample.

Degassing Equipment: Freeze-pump-thaw apparatus or an ultrasonic degasser.

Generalized Procedure

Sample Preparation: A pure sample of tetraethylsilane is introduced into the equilibrium

cell.

Degassing: The sample is thoroughly degassed to remove any dissolved volatile impurities,

primarily air. This is a critical step and is often achieved by several freeze-pump-thaw cycles.

The sample is frozen using a cryogenic bath (e.g., liquid nitrogen), the headspace is

evacuated, and then the sample is allowed to thaw, releasing dissolved gases which are

then pumped away. This cycle is repeated until the residual pressure in the system no longer

changes.

Temperature Equilibration: The equilibrium cell is placed in the thermostatic bath set to the

desired temperature. The system is allowed to reach thermal equilibrium, ensuring the

sample and the vapor are at a constant and uniform temperature.
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Vapor Pressure Measurement: Once the system is at equilibrium, the pressure of the vapor

in the headspace is recorded.

Data Collection: The temperature is then changed to a new setpoint, and the system is

allowed to re-equilibrate before the next pressure measurement is taken. This process is

repeated for a range of temperatures to generate a set of temperature-pressure data points.

Data Analysis: The collected data is then plotted and can be fitted to a vapor pressure

equation, such as the Antoine equation, to determine the coefficients.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the vapor pressure of

tetraethylsilane using the static method.
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Caption: Workflow for vapor pressure determination by the static method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pressure-curve-of-tetraethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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